2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid
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Overview
Description
2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method starts with 2-chloro-4-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxyl group to form the desired product. This reaction usually requires high temperatures and strong bases .
This method can be more complex and may require multiple steps, including protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts, such as palladium or platinum, can also improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the hydroxy and acetic acid groups.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the hydroxy and acetic acid groups.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar but with different positioning of the hydroxy group
Uniqueness
2-Hydroxy-4-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both the hydroxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[6-oxo-4-(trifluoromethyl)-1H-pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-1-5(3-7(14)15)12-6(13)2-4/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
XUVZBLNNCNDKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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